molecular formula C22H23ClN4O4S B2994728 2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide CAS No. 941916-71-8

2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2994728
CAS No.: 941916-71-8
M. Wt: 474.96
InChI Key: VXTWKDFSDOPDMO-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazole carboxamide derivatives, characterized by a 4-methylthiazole-5-carboxamide core substituted with a 3-(4-chlorophenyl)ureido group at position 2 and a 3,4-dimethoxyphenethylamine moiety at the amide nitrogen.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c1-13-19(20(28)24-11-10-14-4-9-17(30-2)18(12-14)31-3)32-22(25-13)27-21(29)26-16-7-5-15(23)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTWKDFSDOPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide
  • Molecular Formula : C22H24ClN5O4S
  • Molecular Weight : 451.97 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring and the urea moiety are known to enhance the compound's affinity for specific enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation. For instance, it may act as an inhibitor of protein kinases, which play a significant role in cell cycle regulation and apoptosis.
  • Receptor Modulation : It may also modulate receptors involved in inflammatory responses and cancer progression, potentially leading to reduced tumor growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

The cytotoxicity was assessed using the MTT assay, which measures cell viability. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising therapeutic application in oncology .

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 µg/mL
Enterococcus faecalis0.008 µg/mL
Streptococcus pyogenes0.015 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibiotics .

Case Studies

  • Case Study on Melanoma Treatment :
    A study investigated the effects of the compound on melanoma cells, revealing a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours. This study underscores the potential of this compound as a novel agent in melanoma therapy .
  • Combination Therapy :
    Another study explored the efficacy of combining this compound with conventional chemotherapeutics. The results showed enhanced cytotoxic effects when used in conjunction with doxorubicin, indicating potential for combination therapy strategies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Analogs
Compound Name Core Structure Substituents (R1, R2) Melting Point (°C) Key References
Target Compound 4-Methylthiazole-5-carboxamide R1: 3-(4-Chlorophenyl)ureido; R2: 3,4-Dimethoxyphenethyl Not Reported -
2-(3-(4-Acetylphenyl)ureido)-N-(3,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (Compound 8) 4-Methylthiazole-5-carboxamide R1: 3-(4-Acetylphenyl)ureido; R2: 3,4-Dichlorobenzyl 262–264
(E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (Compound 1) 4-Methylthiazole-5-carboxamide R1: 3-(4-(Hydrazone-modified acetylphenyl)ureido; R2: 2,4-Dichlorobenzyl Not Reported
Ethyl 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate (Compound 9) 4-Methylthiazole-5-carboxylate R1: 3,5-Diphenylpyrazole; R2: Ethyl ester 114–116

Key Observations :

  • Substituent Effects : The target compound’s 3,4-dimethoxyphenethyl group (electron-donating methoxy groups) contrasts with the 3,4-dichlorobenzyl (electron-withdrawing chloro groups) in analogs like Compound 8 . This substitution likely enhances solubility due to the polar methoxy groups, whereas dichlorobenzyl analogs may exhibit higher lipophilicity and membrane permeability.
  • Ureido Modifications : The 4-chlorophenyl ureido group in the target compound differs from the 4-acetylphenyl ureido in Compound 6. The chloro substituent may improve metabolic stability compared to the acetyl group, which is prone to oxidation .

SAR Trends :

  • Chlorophenyl vs. Acetylphenyl : The 4-chlorophenyl group in the target compound may improve target binding through hydrophobic interactions compared to the 4-acetylphenyl group in Compound 7.
  • Phenethyl vs.

Solubility and Pharmacokinetic Considerations

  • The 3,4-dimethoxyphenethyl group likely enhances aqueous solubility compared to 3,4-dichlorobenzyl analogs due to the polar methoxy substituents.
  • The 4-methylthiazole core may contribute to moderate metabolic stability, as methyl groups often retard oxidative degradation.

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